molecular formula C51H51N15O14S B15175449 Berninamycin B CAS No. 58798-98-4

Berninamycin B

Cat. No.: B15175449
CAS No.: 58798-98-4
M. Wt: 1130.1 g/mol
InChI Key: VFTYJPKNFPTPRA-KFSKHFNISA-N
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Description

Berninamycin B is a highly modified cyclic peptide antibiotic produced by the bacterium Streptomyces bernensis. It belongs to the class of thiopeptide antibiotics, which are known for their potent activity against Gram-positive bacteria.

Chemical Reactions Analysis

Berninamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include modified thiopeptide structures with altered antibacterial activity .

Scientific Research Applications

Berninamycin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the biosynthesis of thiopeptide antibiotics. In biology, it serves as a potent inhibitor of bacterial protein synthesis, making it valuable for studying bacterial ribosome function and antibiotic resistance mechanisms . In medicine, this compound is being investigated for its potential use in treating infections caused by Gram-positive bacteria, including antibiotic-resistant strains .

Mechanism of Action

Berninamycin B exerts its effects by binding to the complex of 23S ribosomal RNA with protein L11, thereby inhibiting bacterial protein synthesis. This binding affects various functions of the ribosomal A site, preventing the proper assembly and function of the bacterial ribosome. The compound’s unique structure, including the oxazole rings and pyridothiazolopyridinium chromophore, is crucial for its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Berninamycin B is similar to other thiopeptide antibiotics, such as thiostrepton and nosiheptide. it is unique due to its specific structural features, including the pyridothiazolopyridinium chromophore and the presence of two oxazole rings. These structural differences contribute to its distinct mechanism of action and spectrum of antibacterial activity . Similar compounds include berninamycin A, berninamycin J, and berninamycin K, which share the same biosynthetic gene cluster but differ in their specific chemical modifications .

Properties

CAS No.

58798-98-4

Molecular Formula

C51H51N15O14S

Molecular Weight

1130.1 g/mol

IUPAC Name

(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-27-propan-2-yl-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide

InChI

InChI=1S/C51H51N15O14S/c1-13-29-50-66-36(27(12)80-50)47(77)56-22(7)41(71)63-33(18(2)3)44(74)58-24(9)49-65-35(26(11)79-49)46(76)55-21(6)40(70)57-23(8)48-61-31(16-78-48)37-28(51-62-32(17-81-51)43(73)64-34(25(10)67)45(75)60-29)14-15-30(59-37)42(72)54-20(5)39(69)53-19(4)38(52)68/h13-18,25,33-34,67H,4-9H2,1-3,10-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,76)(H,56,77)(H,57,70)(H,58,74)(H,60,75)(H,63,71)(H,64,73)/b29-13-/t25-,33+,34+/m1/s1

InChI Key

VFTYJPKNFPTPRA-KFSKHFNISA-N

Isomeric SMILES

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C

Canonical SMILES

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)C

Origin of Product

United States

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